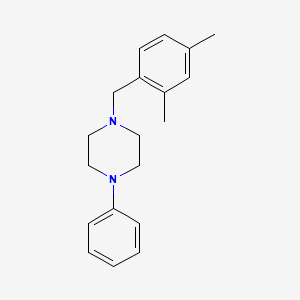![molecular formula C17H17NO6 B5835860 {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid, also known as DPA, is a compound that has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in lab experiments is its ability to inhibit various signaling pathways that are involved in disease progression. This makes it a potential therapeutic candidate for various diseases. However, one limitation of using {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more effective methods for administering {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in vivo, such as using nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid and its effects on various signaling pathways.
合成法
The synthesis of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid involves the reaction of 3,5-dimethoxybenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with chloroacetic acid to obtain the final product, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid.
科学的研究の応用
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a target for {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been studied for its potential neuroprotective effects.
特性
IUPAC Name |
2-[4-[(3,5-dimethoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-14-7-11(8-15(9-14)23-2)17(21)18-12-3-5-13(6-4-12)24-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKAXEIUUVVFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5835835.png)
![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)

![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)